Triphen Diol vs. Genistein: Potency Differential in Pancreatic Cancer Cell Lines
In pancreatic cancer cell lines, triphen diol demonstrates substantially greater antiproliferative potency than the natural isoflavone genistein, the foundational compound in this pharmacophore lineage. After 120-hour exposure, triphen diol produced IC50 values of approximately 8 µM against HPAC and PANC-1 cells, and 0.8 µM against MIAPaCa-2 cells [1]. In contrast, genistein — tested in the same MIAPaCa-2 and PANC-1 cell lines — exhibited IC50 values of 20 µM and 25 µM respectively as determined by MTT assay [2]. This represents a 25-fold potency advantage for triphen diol in MIAPaCa-2 cells (0.8 vs 20 µM) and a 3.1-fold advantage in PANC-1 cells (8 vs 25 µM).
| Evidence Dimension | Antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | MIAPaCa-2: IC50 = 0.8 µM; PANC-1: IC50 = 8 µM (120 h exposure) |
| Comparator Or Baseline | Genistein: MIAPaCa-2 IC50 = 20 µM; PANC-1 IC50 = 25 µM (MTT assay) |
| Quantified Difference | 25-fold lower IC50 in MIAPaCa-2; 3.1-fold lower IC50 in PANC-1 |
| Conditions | Triphen diol: cell proliferation assay, 120 h exposure in DMEM. Genistein: MTT assay, 24–48 h exposure. Both used MIAPaCa-2 and PANC-1 pancreatic adenocarcinoma lines. |
Why This Matters
A 25-fold potency differential against MIAPaCa-2 means substantially less compound mass is required to achieve the same biological effect, reducing cost-per-experiment and minimizing solvent-related artifacts in cell-based assays.
- [1] Wang X, McKernan R, Kim KH, Alvero AB, Whiting A, Thompson JA, Mor G, Saif MW, Husband AJ, Brown DM, Tytler EM. Triphendiol (NV-196), development of a novel therapy for pancreatic cancer. Anticancer Drugs. 2011 Sep;22(8):719-31. doi: 10.1097/CAD.0b013e328346f3b4. PMID: 21666438. View Source
- [2] Bi YL, Shen W, Min M, Liu X. Genistein induced anticancer effects on pancreatic cancer cell lines involves mitochondrial apoptosis, G0/G1 cell cycle arrest and regulation of STAT3 signalling pathway. Phytomedicine. 2018 Jan 15;39:10-16. doi: 10.1016/j.phymed.2017.12.001. PMID: 29433670. View Source
